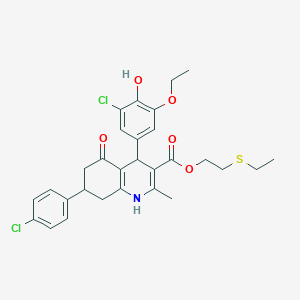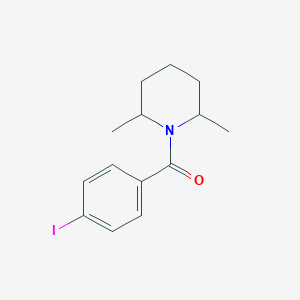
N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Methyl-ManNAc, and it is a derivative of N-acetylmannosamine (ManNAc). Methyl-ManNAc is a white crystalline solid that is soluble in water and has a molecular weight of 309.28 g/mol.
Mécanisme D'action
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine works by inhibiting the activity of enzymes involved in the synthesis of sialic acid. This inhibition leads to a decrease in the production of sialic acid, which in turn affects glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has been shown to have various biochemical and physiological effects. One of the primary effects of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is the inhibition of sialylation, which affects glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to affect the immune system by modulating the expression of cytokines and chemokines. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to affect the metabolism of lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments is its ability to inhibit sialylation, which affects glycosylation. This inhibition allows researchers to study the effects of glycosylation on various biological processes. However, one of the limitations of using Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments is its potential toxicity, which can affect the viability of cells.
Orientations Futures
For research include the development of new methods for the synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine, the study of its effects on various biological processes, and the development of new derivatives with improved properties.
Méthodes De Synthèse
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the reaction of N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine with methyl nitrophenol in the presence of a strong acid catalyst. Enzymatic synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the use of enzymes such as N-acetylhexosamine kinase and UDP-GlcNAc 2-epimerase. Microbial synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the use of microorganisms such as Escherichia coli and Streptomyces lividans.
Applications De Recherche Scientifique
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is in the study of glycosylation, which is the process of adding sugar molecules to proteins and lipids. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is used as a precursor for the synthesis of sialic acid, which is an essential component of glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-(2-methyl-5-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-2-3-7(15(20)21)4-8(6)14-13-12(19)11(18)10(17)9(5-16)22-13/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDULDSITSDCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-[(2-methyl-5-nitrophenyl)amino]oxane-3,4,5-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5108904.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol](/img/structure/B5108928.png)
![ethyl [5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)
![5-[5-(2,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108937.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B5108950.png)
![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![3-chloro-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5108967.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
![3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)